molecular formula C20H28BrClN2O8 B14799977 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate

Cat. No.: B14799977
M. Wt: 539.8 g/mol
InChI Key: OMJGCRHKCXJGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: X-Gluc is synthesized through a multi-step chemical process. The synthesis typically involves the bromination and chlorination of indole derivatives, followed by glucuronidation. The reaction conditions often require specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of X-Gluc involves large-scale chemical synthesis under controlled conditions. The process includes the preparation of a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide, which is then used for various applications .

Chemical Reactions Analysis

Types of Reactions: X-Gluc primarily undergoes hydrolysis when exposed to β-glucuronidase, resulting in the cleavage of the glucuronic acid moiety. This reaction produces a colorless intermediate that subsequently undergoes oxidative dimerization to form an intense blue precipitate .

Common Reagents and Conditions:

Major Products: The major product of the hydrolysis reaction is chloro-bromoindigo, which forms the characteristic blue precipitate used in histochemical assays .

Scientific Research Applications

Chemistry: X-Gluc is used in various chemical assays to detect the presence of β-glucuronidase activity. It serves as a reliable indicator in enzymatic studies and biochemical assays .

Biology: In molecular biology, X-Gluc is extensively used in the GUS reporter system to study gene expression patterns in plants. It helps in visualizing the spatial and temporal expression of genes .

Medicine: X-Gluc is employed in clinical diagnostics to detect Escherichia coli contamination in food, water, and urinary tract samples. Its rapid and accurate detection capabilities make it a valuable tool in medical microbiology .

Industry: In the food and water industry, X-Gluc is used to monitor bacterial contamination, ensuring the safety and quality of products .

Mechanism of Action

X-Gluc exerts its effects through enzymatic hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronic acid moiety from X-Gluc, producing a colorless intermediate. This intermediate undergoes oxidative dimerization to form chloro-bromoindigo, resulting in a blue precipitate. The molecular targets involved in this process are the β-glucuronidase enzyme and the glucuronic acid substrate .

Comparison with Similar Compounds

Uniqueness of X-Gluc: X-Gluc is unique due to its ability to produce a visually distinct blue precipitate, making it highly suitable for histochemical staining and in situ detection of β-glucuronidase activity. Its stability and ease of use further enhance its applicability in various scientific and industrial fields .

Properties

Molecular Formula

C20H28BrClN2O8

Molecular Weight

539.8 g/mol

IUPAC Name

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate

InChI

InChI=1S/C14H13BrClNO7.C6H13N.H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6;/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2;1H2

InChI Key

OMJGCRHKCXJGSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br.O

Origin of Product

United States

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